Chemical structure and properties of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole
Chemical structure and properties of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole
This guide details the chemical structure, synthesis, and properties of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry. This compound integrates a pyrazole core—a privileged scaffold in kinase inhibitors—with a sterically demanding 2,5-dimethylpyrrolidine moiety, often employed to modulate lipophilicity and restrict conformational freedom.
Chemical Structure & Stereochemical Analysis[1][2]
The molecule consists of a 1H-pyrazole ring substituted at the C4 position by a 2,5-dimethylpyrrolidin-1-yl group. This specific substitution pattern creates a unique electronic and steric environment.
Core Architecture
-
Pyrazole Ring : An aromatic 5-membered heterocycle containing two adjacent nitrogen atoms. It exhibits annular tautomerism (1H vs 2H), allowing it to act as both a hydrogen bond donor (NH) and acceptor (N:).
-
Pyrrolidine Substituent : Attached via the nitrogen atom (N1') to the C4 of the pyrazole. This forms a C(sp²)-N(sp³) bond. The nitrogen lone pair participates in conjugation with the pyrazole ring, reducing the basicity of the pyrrolidine nitrogen and increasing electron density on the pyrazole.
Stereoisomerism of the Substituent
The 2,5-dimethylpyrrolidine moiety introduces two stereocenters, leading to critical stereochemical considerations:
-
Cis-Isomer (Meso) : The two methyl groups are on the same side of the pyrrolidine ring (
configuration). This form is achiral (meso) and possesses a plane of symmetry. It is often preferred in drug design to avoid separating enantiomers. -
Trans-Isomer (Racemic) : The methyl groups are on opposite sides (
and ). This form is chiral and possesses symmetry.
Critical Insight : The steric bulk of the 2,5-dimethyl groups restricts rotation around the C(pyrazole)-N(pyrrolidine) bond, potentially creating atropisomers if the rotation barrier is sufficiently high, though typically it serves to lock the conformation of the pyrrolidine ring relative to the pyrazole plane.
Physicochemical Properties[3][4][5][6][7][8][9][10]
The following data summarizes the predicted and experimental properties relevant to drug discovery (Lipinski's Rule of 5 compliance).
| Property | Value (Approx.) | Description |
| Molecular Formula | -- | |
| Molecular Weight | 165.24 g/mol | Fragment-like, suitable for FBDD. |
| cLogP | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability. |
| pKa (Pyrazole NH) | ~14.0 | Very weak acid; neutral at physiological pH. |
| pKa (Pyridine-like N) | ~2.5 | Weak base; protonation occurs only in strong acid. |
| pKa (Exocyclic N) | ~1.0 – 3.0 | Significantly reduced basicity due to conjugation with the heteroaromatic ring. |
| TPSA | ~40 Ų | Favorable for CNS penetration. |
| Solubility | Moderate | Soluble in DMSO, MeOH, DCM; limited in water unless protonated. |
Synthetic Pathways[3][11][12][13][14][15]
Synthesis of 4-aminopyrazoles with sterically hindered amines requires optimized protocols. Two primary routes are established: Metal-Catalyzed Cross-Coupling (Route A) and De Novo Cyclization (Route B).
Route A: Buchwald-Hartwig / Ullmann Coupling (Convergent)
This route couples a pre-formed 4-halopyrazole with 2,5-dimethylpyrrolidine. Due to the steric hindrance of the amine, standard conditions often fail.
-
Substrate : 4-Bromo-1-trityl-1H-pyrazole (Trityl group protects the pyrazole NH and improves solubility).
-
Catalyst System :
-
Palladium:
with bulky phosphine ligands like tBuXPhos or RuPhos . -
Copper: CuI with amino acid ligands (e.g., L-proline) or diamines (e.g., DMEDA).
-
-
Challenge : The 2,5-dimethyl groups retard nucleophilic attack. High temperatures (
C) and strong bases (NaOtBu) are required.
Route B: Cyclocondensation (Linear)
Constructs the pyrazole ring after installing the amine.
-
Enamine Formation : Condensation of 2,5-dimethylpyrrolidine with a 2-halo-malonaldehyde equivalent or Vilsmeier-Haack intermediate.
-
Cyclization : Reaction of the resulting intermediate with hydrazine hydrate.
Figure 1: Convergent (Route A) vs. Linear (Route B) synthetic strategies.
Detailed Experimental Protocol
Protocol: Copper-Catalyzed Coupling (Modified Ullmann)
Recommended for lab-scale synthesis due to lower cost and robustness against steric bulk.
Reagents:
-
4-Bromo-1-(triphenylmethyl)-1H-pyrazole (1.0 eq)
-
2,5-Dimethylpyrrolidine (1.5 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (
) (2.0 eq)[1] -
DMSO (anhydrous)
Procedure:
-
Setup : In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-1-trityl-1H-pyrazole (431 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and
(276 mg, 2.0 mmol). -
Inert Atmosphere : Evacuate and backfill with Argon (3 cycles).
-
Addition : Add anhydrous DMSO (4 mL) followed by 2,5-dimethylpyrrolidine (150 mg, 1.5 mmol) via syringe.
-
Reaction : Seal the tube and heat to 110°C for 24 hours. The mixture should turn from blue/green to dark brown.
-
Workup : Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 10 mL) and brine. Dry over
and concentrate. -
Purification : Flash chromatography (Hexane/EtOAc gradient).
-
Deprotection : Dissolve the intermediate in DCM (5 mL) and add TFA (1 mL). Stir at RT for 2 hours. Neutralize with sat.
, extract with DCM, and concentrate to yield the target compound.
Validation Criteria:
-
¹H NMR (DMSO-d6) : Pyrazole protons appear as singlets around
7.2–7.6 ppm. The pyrrolidine methyls appear as doublets at 1.0–1.2 ppm. -
MS (ESI) :
.
Biological Applications & Significance[4][5][7][17]
This scaffold acts as a bioisostere for N-aryl amines or other heterocycles in kinase inhibitors.
-
Kinase Inhibition (JAK/STAT Pathway) : 4-Aminopyrazoles are known scaffolds for Janus Kinase (JAK) inhibitors. The 2,5-dimethylpyrrolidine group fits into hydrophobic pockets (e.g., the solvent-exposed front regions of the ATP binding site), improving selectivity over other kinases.
-
Solubility Enhancement : While the dimethyl group adds lipophilicity, the basic nitrogen (though weakly basic) can improve solubility in acidic media compared to phenyl analogs.
-
Metabolic Stability : The methyl groups at the
-positions of the pyrrolidine ring block oxidative metabolism (N-dealkylation or -hydroxylation) by Cytochrome P450 enzymes.
References
-
Buchwald-Hartwig Amination of Pyrazoles : Molecules. 2020; 25(20):4663. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI".
-
Stereochemistry of 2,5-Dimethylpyrrolidine : J. Org. Chem. 2005; 70(16):6447-6453. "Locked conformations for proline pyrrolidine ring".
-
Biological Activity of 4-Aminopyrazoles : Eur. J. Med. Chem. 2016; 121:649-660. "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors".
-
PubChem Compound Summary : 2,5-Dimethylpyrrolidine Properties.
